2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Reissert Reaction Isoquinoline Synthesis Praziquantel Intermediate

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 844-25-7) is the definitive Reissert compound for synthesizing praziquantel and diverse 1-substituted isoquinolines. Its unique N-benzoyl substitution ensures superior reactivity in phase-transfer catalyzed (PTC) alkylations, significantly enhanced by ultrasonic irradiation for higher yields. It forms stable tetrafluoroborate salts for regioselective [4+2] cycloadditions, enabling complex spiro scaffolds. Procure this white crystalline solid (mp 125.5–127.5°C) to secure a validated, high-performance intermediate.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
CAS No. 844-25-7
Cat. No. B1584338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
CAS844-25-7
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N
InChIInChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H
InChIKeyHIRCCKPODGFADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.6 [ug/mL]

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 844-25-7) for Procurement: A Key Reissert Intermediate for Isoquinoline Synthesis


2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 844-25-7), also known as 1-cyano-2-benzoyl-1,2-dihydroisoquinoline, is a prototypical Reissert compound—a class of N-acyl-1,2-dihydroisoquinoline-1-carbonitriles [1]. It is a white crystalline solid (ethanol) with a melting point of 125.5–127.5°C (124–126°C) [2]. The compound is primarily utilized as a versatile synthetic intermediate, serving as a linchpin for accessing 1-substituted isoquinoline derivatives and is a direct precursor in the synthesis of the anthelmintic drug praziquantel . Its bifunctional structure, containing both an electrophilic cyano group at C1 and an activated N-benzoyl moiety, enables a diverse array of nucleophilic addition, alkylation, and cycloaddition transformations that are foundational to isoquinoline alkaloid chemistry [1].

Procurement Alert: Why 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (844-25-7) is Not Interchangeable with Other Reissert Compounds


Reissert compounds, broadly defined as N-acyl-1,2-dihydroisoquinoline-1-carbonitriles, share a core scaffold but exhibit profound differences in reactivity and ultimate synthetic utility based on their specific N-acyl substitution. The 2-benzoyl derivative is uniquely positioned as the foundational intermediate for numerous synthetic sequences, particularly those requiring unmasking to a free 1-cyanoisoquinoline anion equivalent [1]. Its reactivity in phase-transfer catalyzed (PTC) alkylations and its ability to form stable, isolable tetrafluoroborate salts for regioselective cycloadditions are highly sensitive to the steric and electronic nature of the N-acyl group. Substituting with an analog bearing a different acyl group (e.g., 2-furoyl, 2-acetyl, or 2-sulfonyl) will alter reaction yields, regioselectivity, or may entirely preclude the desired transformation, as demonstrated in comparative alkylation studies where reaction times and yields are strongly influenced by the specific Reissert compound employed [2]. The quantitative evidence below delineates these critical performance boundaries.

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (844-25-7) Comparative Evidence: Quantified Performance Data vs. Alternatives


Synthesis Yield: 58-77% Yield via Reissert Reaction (Isoquinoline + Benzoyl Chloride + KCN)

The compound is synthesized via the classic Reissert reaction of isoquinoline with benzoyl chloride and potassium cyanide. A standardized Org. Synth. procedure provides a robust and reproducible yield of 303–400 g (58–77%) of analytically pure material (m.p. 125–127°C) from a 2.0 mole scale reaction [1]. This yield is a benchmark for this specific Reissert compound; alternative acyl chlorides (e.g., acetyl chloride or substituted benzoyl chlorides) yield different Reissert compounds, and their synthesis yields are not directly comparable due to varying electrophilicity and side reactions. The reported 58–77% yield establishes a quantitative baseline for procurement and process scale-up using this exact CAS number.

Reissert Reaction Isoquinoline Synthesis Praziquantel Intermediate

Alkylation Rate Enhancement: Ultrasonic Irradiation Improves Yield and Reduces Time in PTC Alkylation

In a comparative study of the phase-transfer catalyzed (PTC) alkylation of the Reissert compound, the use of ultrasonic irradiation was directly compared to traditional mechanical stirring. For the alkylation of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, ultrasonic irradiation resulted in improved yields and significantly reduced reaction times compared to the standard PTC method [1]. This is a direct head-to-head comparison demonstrating a clear process advantage for this specific compound when using sonication. The study established ultrasonic irradiation as a viable enhancement for PTC processes involving this Reissert compound [1].

Phase-Transfer Catalysis Sonochemistry Reaction Optimization

Regioselective [4+2] Cycloaddition: Tetrafluoroborate Salt Enables Access to Spiro Compounds

The tetrafluoroborate salt of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile participates in regioselective [4+2] cycloaddition reactions with (E)-3-arylidene-4-chromanones to yield novel spiro[chroman-4,3'-pyrrole] derivatives in satisfying yields [1]. The ability to form and isolate this stable salt is a key differentiator from other Reissert compounds, which may not form isolable salts or may undergo different cycloaddition regioselectivities [2]. This regioselectivity was confirmed by X-ray crystallographic analysis of the product [1].

Cycloaddition Spiro Compounds Heterocyclic Synthesis

Procurement Purity: Standard Commercial Purity of 95% (HPLC, NMR, GC Batch Analysis)

Commercially available 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 844-25-7) from established suppliers is routinely offered with a standard purity specification of 95%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analysis . This level of analytical characterization provides a reliable baseline for procurement, ensuring that the material meets the necessary purity requirements for use as a synthetic intermediate in multi-step syntheses without additional purification. While higher purity grades may be available upon request, 95% is the commonly quoted benchmark.

Quality Control Batch Analysis Procurement Specification

Direct Praziquantel Intermediate: Validated Role in Anthelmintic Drug Synthesis

Multiple authoritative sources explicitly identify 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (and its synonym 1-cyano-2-benzoyl-1,2-dihydroisoquinoline) as a direct intermediate in the synthesis of praziquantel, the WHO essential medicine for schistosomiasis and other trematode infections [1][2]. This is a specific, high-value application that is not shared by all Reissert compounds. The compound's role is to introduce the isoquinoline core with the necessary functionalization for subsequent elaboration to the final drug molecule. Alternative synthetic routes to praziquantel exist (e.g., via Pictet-Spengler reactions), but the Reissert route is a well-established and scalable approach [2].

Praziquantel Anthelmintic Drug Intermediate

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (844-25-7): Validated Procurement Scenarios for Research and Production


Praziquantel API and Analog Synthesis

This compound is a validated key intermediate for the synthesis of praziquantel, an essential anthelmintic drug [1]. Procurement is justified for any project involving the production, process optimization, or analog generation of praziquantel. The established synthetic route from this Reissert compound provides a reliable entry point to the praziquantel scaffold.

Process Intensification of Isoquinoline Alkylation

As demonstrated by comparative studies, the alkylation of this specific Reissert compound under phase-transfer catalysis is significantly accelerated by ultrasonic irradiation, leading to improved yields and shorter reaction times [2]. This application scenario is relevant for process chemistry teams seeking to optimize the alkylation step for scale-up or to improve the efficiency of synthesizing 1-alkylisoquinoline libraries.

Construction of Spirocyclic and Fused Heterocyclic Libraries

The stable tetrafluoroborate salt derived from this compound is a proven dipolarophile in regioselective [4+2] cycloadditions, enabling the synthesis of complex spiro[pyrrole-chromanone] and related scaffolds [3][4]. This application is ideal for medicinal chemistry groups engaged in diversity-oriented synthesis or seeking to explore novel chemical space around the isoquinoline core.

General Synthesis of 1-Substituted Isoquinolines

As a prototypical Reissert compound, it serves as a general precursor to a wide array of 1-substituted isoquinolines through nucleophilic addition to the cyano group or via alkylation and subsequent hydrolysis [5]. This is a foundational application for any laboratory requiring access to functionalized isoquinolines as building blocks for total synthesis or materials science.

Technical Documentation Hub

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